

In Vitro Characterization of ST-1006: A Technical Guide

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Compound of Interest

Compound Name: ST-1006

Cat. No.: B611016

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Abstract

ST-1006 is a potent and selective partial agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) implicated in inflammatory and immune responses. This document provides a comprehensive in vitro characterization of **ST-1006**, summarizing its binding affinity and functional activity. Detailed experimental protocols for key assays and diagrams of the associated signaling pathways are presented to facilitate further research and drug development efforts.

Core Compound Properties

ST-1006 is recognized for its high affinity and partial agonist activity at the histamine H4 receptor. Its engagement with H4R initiates signaling cascades that modulate immune cell function, positioning it as a valuable tool for investigating the therapeutic potential of H4R activation.

Binding Affinity

The binding affinity of **ST-1006** to the human histamine H4 receptor has been determined through radioligand binding assays.

Parameter	Value	Receptor	Radioligand	Cell Line	Reference
pKi	7.94	Human H4	[³ H]-Histamine	Sf9 cells	[1][2]

The pKi value is the negative logarithm of the inhibition constant (Ki), indicating the compound's binding affinity. A higher pKi value corresponds to a higher affinity.

Functional Activity

ST-1006 has been characterized as a partial agonist in functional assays, demonstrating its ability to elicit a response from the H4 receptor, albeit to a lesser extent than a full agonist.

Assay	Cell Type	Measured Effect	pEC50	Reference
IL-12p70 Secretion Inhibition	Human Monocytes	Inhibition of IL-12p70 secretion	5.7 - 6.9	[3]

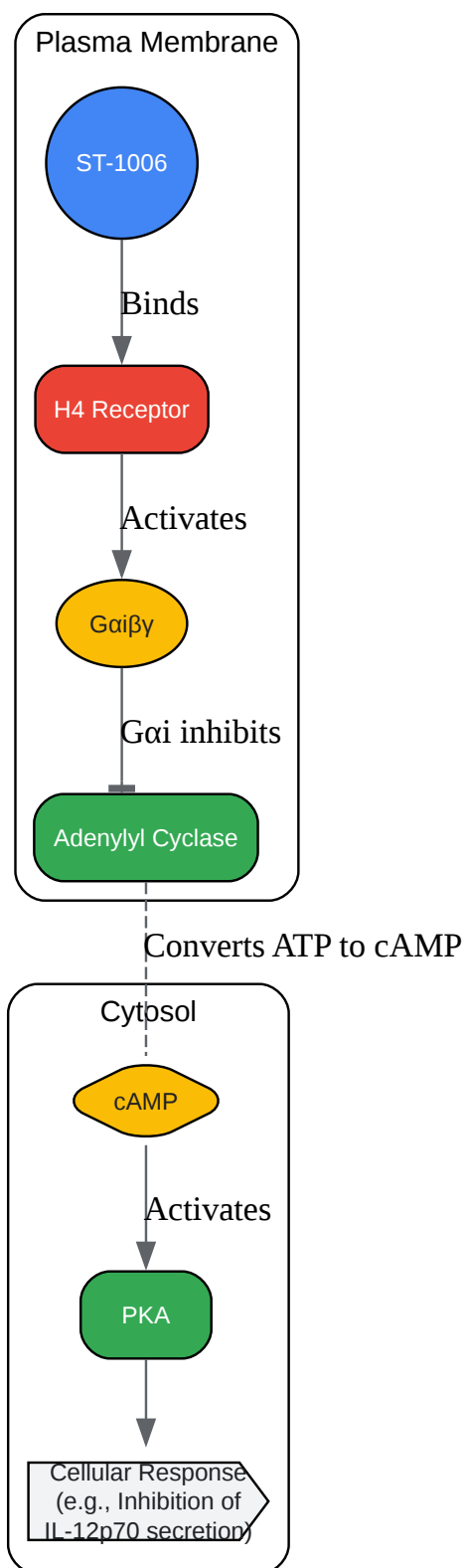
The pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), representing the compound's potency in a given functional assay.

Signaling Pathways

Activation of the histamine H4 receptor by an agonist such as **ST-1006** initiates intracellular signaling primarily through the Gαi subunit of the heterotrimeric G protein, as well as through β-arrestin pathways.

Gαi-Mediated Signaling Pathway

Upon agonist binding, the H4 receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] The Gβγ subunit can also modulate the activity of other downstream effectors.[4][6]

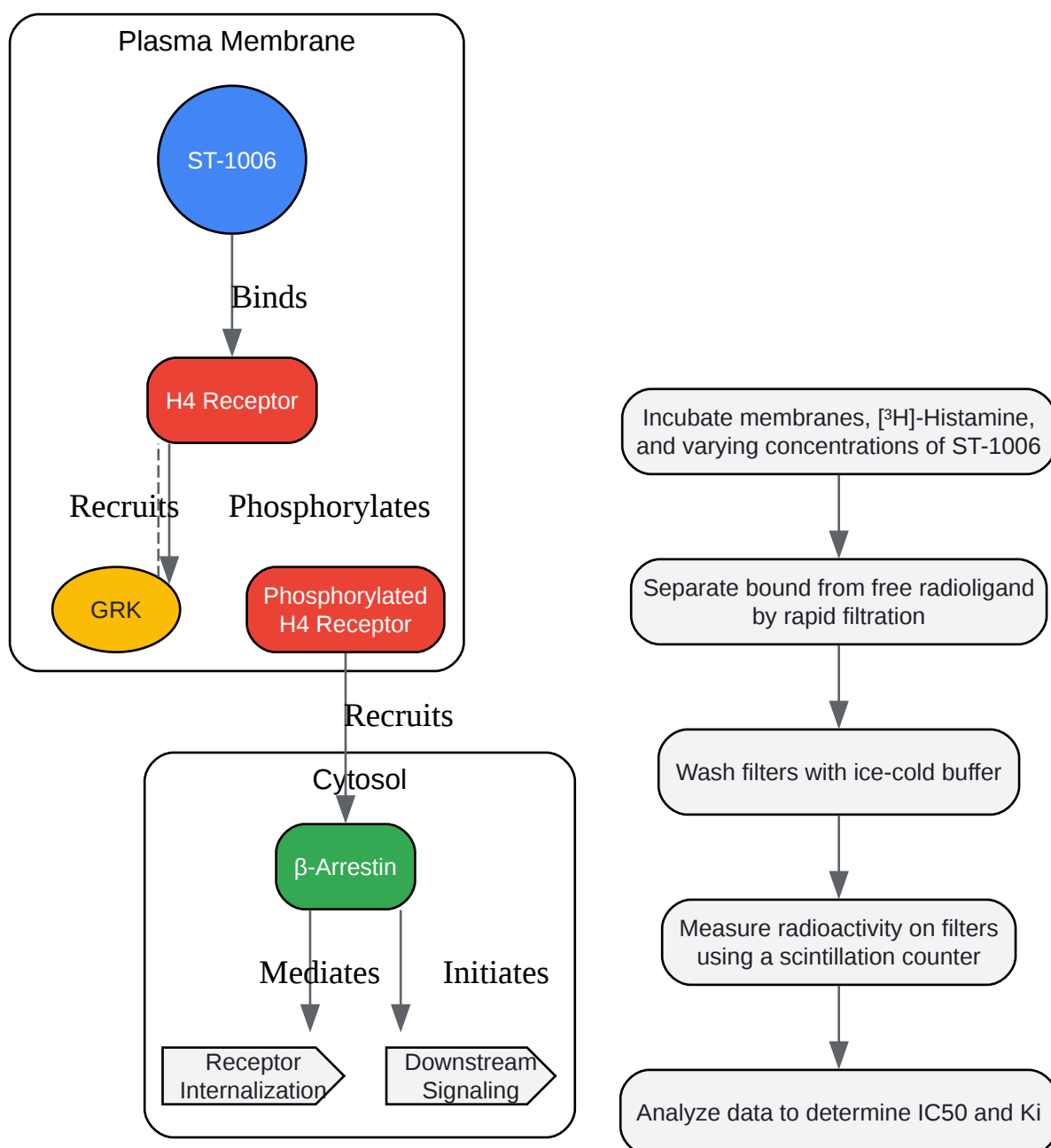


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Gαi-Mediated Signaling Pathway

β-Arrestin Signaling Pathway

Following agonist-induced activation, the H4 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin to the receptor.[7][8] β-arrestin binding sterically hinders further G protein coupling, leading to desensitization, and can also initiate a separate wave of signaling by acting as a scaffold for other signaling proteins.[9][10][11]



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